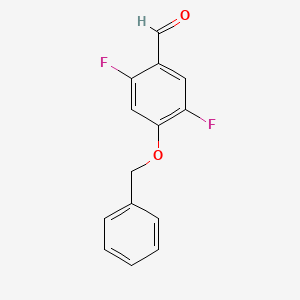

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 4-(benzyloxy)-2,5-difluorobenzaldehyde .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 248.23 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.Applications De Recherche Scientifique

Polymer Synthesis and Characterization :

- Neilson et al. (2008) explored the synthesis of highly fluorescent phenylene vinylene polymers using a related compound, 4-(Trifluorovinyloxy)benzaldehyde. These polymers exhibit excellent thermal stability and high fluorescence, making them potential candidates for advanced material applications (Neilson, Budy, Ballato, & Smith, 2008).

Catalysis and Fluorination Reactions :

- Tamura et al. (1999) investigated the use of silicon tetrafluoride as a catalyst in reactions involving xenon difluoride for the fluorination of benzaldehydes, demonstrating enhanced reaction efficiency (Tamura, Takagi, Quan, & Sekiya, 1999).

Enzymatic Oxidation Studies :

- Moonen et al. (2005) reported on the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, including difluorobenzaldehydes, catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO). This study highlights the selectivity and efficiency of enzymatic processes in handling fluorinated compounds (Moonen, Westphal, Rietjens, & Berkel, 2005).

Organic Synthesis Applications :

- Abdelhamid et al. (2021) and Ibarra et al. (2021) both investigated the synthesis and copolymerization of novel trisubstituted ethylenes, including difluoro ring-substituted phenylcyanoacrylates. These studies contribute to the development of new materials with tailored properties (Abdelhamid et al., 2021); (Ibarra et al., 2021).

Material Science and Advanced Synthesis :

- Partenheimer & Grushin (2001) explored the catalytic air-oxidation of 5-Hydroxymethylfurfural, comparing it with the oxidation of benzyl alcohol to benzaldehyde. This research contributes to understanding the oxidation processes of various aldehydes including difluorobenzaldehydes (Partenheimer & Grushin, 2001).

Corrosion Inhibition Studies :

- Emregül & Hayvalı (2006) explored the corrosion inhibiting action of a Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde, demonstrating its effectiveness in protecting steel in acidic environments. This highlights the potential of benzaldehyde derivatives in industrial applications (Emregül & Hayvalı, 2006).

Safety and Hazards

The safety information available indicates that “2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,5-difluoro-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQMDQSECDSZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)